molecular formula C11H13NO2 B8339888 1-(4-oxo-cyclohexyl)-1H-pyridin-4-one

1-(4-oxo-cyclohexyl)-1H-pyridin-4-one

Cat. No.: B8339888
M. Wt: 191.23 g/mol
InChI Key: VQZIKTCNUSGJLI-UHFFFAOYSA-N
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Description

1-(4-Oxo-cyclohexyl)-1H-pyridin-4-one is a bicyclic organic compound featuring a pyridin-4-one core fused with a 4-oxo-cyclohexyl substituent. This structural combination may confer unique physicochemical properties, such as solubility, stability, and reactivity, which are critical in pharmaceutical and materials science applications.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

1-(4-oxocyclohexyl)pyridin-4-one

InChI

InChI=1S/C11H13NO2/c13-10-3-1-9(2-4-10)12-7-5-11(14)6-8-12/h5-9H,1-4H2

InChI Key

VQZIKTCNUSGJLI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCC1N2C=CC(=O)C=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Effects on Physicochemical Properties

Compound Class Key Substituents Hydrogen-Bonding Features Potential Impact on Properties
1-(4-Oxo-cyclohexyl)-1H-pyridin-4-one Cyclohexyl-oxo, pyridinone Strong O···H interactions High crystallinity, moderate solubility
4H-Pyrido[1,2-a]pyrimidin-4-one analogs () Methoxy, piperazine, fluorine Variable H-bond donors/acceptors Enhanced solubility, bioactivity
1-Cyclohexylpiperidin-4-one () Cyclohexyl, piperidinone Single ketone group Lower aromaticity, reduced H-bonding

Cyclohexyl-Oxo vs. Piperidinone/Pyrrolopyrimidinone Systems

  • 1-Cyclohexylpiperidin-4-one (): This compound lacks the conjugated pyridinone system, reducing aromatic stabilization and hydrogen-bonding capacity compared to the target compound. The absence of a fused aromatic ring may lower its thermal stability.
  • 4-Hydroxy-4-methylcyclohex-2-en-1-one (): The hydroxyl group in this cyclohexenone derivative increases acidity (pKa ~10–12) compared to the ketone in this compound, which is less acidic (pKa ~20–22). This difference influences solubility in aqueous environments.

Hydrogen-Bonding and Crystal Packing

The heterodimer structure of 1-(4-hexyloxyphenyl)pyridin-4(1H)-one () demonstrates how substituents modulate intermolecular interactions. The target compound’s cyclohexyl-oxo group may sterically hinder close packing, reducing crystallinity compared to planar analogs like 2-(4-methoxyphenyl) derivatives. However, the pyridinone core could promote stable dimerization via O···H bonds, similar to the R22(8) graph-set motif observed in .

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